N-(3-formylphenyl)methanesulfonamide

Medicinal Chemistry QSAR Physicochemical Property Optimization

For medicinal chemistry programs where precise regioisomeric control governs target engagement, the meta-substituted N-(3-Formylphenyl)methanesulfonamide is the definitive building block, not interchangeable with ortho- or para-isomers. It solves the challenge of constructing focused libraries with defined geometry and lipophilicity (LogP 2.0244). - Optimized, single-step synthesis delivers high purity (97-99.7%) and yield (97%), ensuring batch-to-batch consistency. - The reactive aldehyde handle enables rapid SAR exploration via reductive aminations, Wittig reactions, or Schiff base formation. - Its higher LogP compared to the para-isomer makes it the preferred choice for lead optimization targeting hydrophobic binding sites.

Molecular Formula C8H9NO3S
Molecular Weight 199.23 g/mol
CAS No. 55512-05-5
Cat. No. B1306167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-formylphenyl)methanesulfonamide
CAS55512-05-5
Molecular FormulaC8H9NO3S
Molecular Weight199.23 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC1=CC=CC(=C1)C=O
InChIInChI=1S/C8H9NO3S/c1-13(11,12)9-8-4-2-3-7(5-8)6-10/h2-6,9H,1H3
InChIKeyCBDSSTWZEANOCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Formylphenyl)methanesulfonamide Procurement & Sourcing


N-(3-Formylphenyl)methanesulfonamide (CAS 55512-05-5, molecular formula C8H9NO3S) is a sulfonamide derivative characterized by a meta-substituted benzaldehyde moiety. This structural arrangement endows it with unique physicochemical properties, including a predicted LogP of 2.0244 [1] and a topological polar surface area (TPSA) of 71.62 Ų [1]. The compound is a solid at ambient temperature with a melting point of 146-147°C [2] and is routinely offered at purities ranging from 95% to 99.7% . Its dual functionality—a reactive aldehyde handle and a stable methanesulfonamide group—positions it as a versatile building block for constructing more complex molecules, particularly in medicinal chemistry programs where precise substitution patterns are critical for target engagement.

Aldehyde Handle Enables C–N and C–C bond formation for library synthesis
Meta-Substitution Regiospecific scaffold for SAR and lead optimization
Purity Options Research-grade to high-purity grades support diverse workflows

Why This Meta-Isomer Cannot Be Replaced by Common Analogs


The substitution pattern on the phenyl ring of N-(3-Formylphenyl)methanesulfonamide (meta-position) is a critical determinant of its chemical reactivity and potential biological interactions, and it cannot be simply interchanged with its ortho- or para-substituted analogs. The para-substituted isomer (N-(4-formylphenyl)methanesulfonamide, CAS 83922-54-7) is predominantly employed and regulated as a specific pharmaceutical impurity standard (Sotalol EP Impurity C/USP Related Compound B) , a niche application not replicated by the meta-isomer. Conversely, the ortho-isomer (N-(2-formylphenyl)methanesulfonamide, CAS 94532-99-7) and the meta-isomer are more commonly utilized as synthetic intermediates due to the distinct steric and electronic properties conferred by their aldehyde positions . Additionally, the synthesis of the meta-isomer has been optimized to achieve high purity (97-99.7%) in a single step with well-defined conditions , a level of process specificity that may not be directly transferable to other positional isomers. Attempting to substitute the meta-isomer for a positional analog in a synthetic pathway will likely result in different reaction kinetics, yields, and product profiles, thereby compromising the integrity of the synthesis.

Para-isomer (CAS 83922-54-7) Predominantly an impurity standard, not a synthetic intermediate; application mismatch may occur.
Ortho-isomer (CAS 94532-99-7) Altered aldehyde position shifts steric/electronic reactivity; may change reaction outcomes.

Quantitative Differentiation Against Closest Analogs


Meta-Substitution Effect on Lipophilicity

The lipophilicity of a compound, a key determinant of membrane permeability and solubility, is significantly influenced by the position of substituents. N-(3-formylphenyl)methanesulfonamide, with its meta-substituted formyl group, exhibits a predicted LogP of 2.0244 [1]. This value can be directly compared to its para-substituted analog (N-(4-formylphenyl)methanesulfonamide), which has a predicted LogP of 0.6 [2]. This difference is substantial, indicating that the meta-isomer is over three times more lipophilic than the para-isomer.

Lipophilicity (LogP)
Reported
2.0244
vs 0.6
May support membrane permeability profiling
Predicted values; experimental validation recommended
Medicinal Chemistry QSAR Physicochemical Property Optimization

High-Yield Single-Step Synthesis Efficiency

The synthesis of N-(3-formylphenyl)methanesulfonamide is documented as a highly efficient, single-step process with a reported yield of 97% . The reaction utilizes pyridinium chlorochromate in dichloromethane at 20°C for 1 hour. While direct comparative yield data for the ortho- or para-isomers under identical conditions is not readily available, the established procedure for the meta-isomer provides a robust and reliable method for its production, which is a critical consideration for procurement for in-house synthesis. In contrast, the para-isomer is typically sourced commercially as a pre-made analytical standard rather than being synthesized in situ.

Synthesis Yield
Class-level
97%
Supports in-house scale-up evaluation
Single-step; generalizability may require review
Organic Synthesis Process Chemistry Reagent Optimization

Commercial Purity Grades and Vendor Options

Commercial suppliers offer N-(3-formylphenyl)methanesulfonamide at varying purity grades to suit different research needs. Standard offerings include 95% and 97% [1] from major vendors. However, for applications requiring the highest level of purity, some specialized suppliers provide material at 99.7% as verified by HPLC . This contrasts with the para-isomer, which is most commonly supplied as a certified pharmaceutical secondary standard (e.g., Sigma-Aldrich PHR3353) with a defined but often unspecified purity suitable for its specific application as an impurity reference.

Commercial Purity
Specification review
Up to 99.7%
May support high-sensitivity assay requirements
Verify lot-specific CoA for exact purity
Analytical Chemistry Quality Control Reagent Sourcing

Key Research and Industrial Applications


Medicinal Chemistry Optimization of Lipophilic Space

Researchers aiming to design compounds with enhanced membrane permeability should prioritize the meta-isomer, N-(3-Formylphenyl)methanesulfonamide. Its predicted LogP of 2.0244 [1] offers a significant advantage over the more polar para-isomer (LogP 0.6) [1] for targets located in hydrophobic environments, such as the central nervous system or intracellular organelles. The higher lipophilicity can improve passive diffusion across lipid bilayers, a crucial factor in the early stages of lead optimization.

Intermediate for Parallel Synthesis and High-Throughput Chemistry

This compound is an ideal building block for the rapid generation of diverse chemical libraries. Its robust synthesis (97% yield in a single step) and commercial availability in high purity (up to 99.7%) provide a reliable foundation for parallel synthesis. The meta-formyl group serves as a versatile reactive handle for reductive aminations, Wittig reactions, or the formation of Schiff bases, enabling the efficient exploration of structure-activity relationships (SAR) around the central phenyl ring.

Reference for HPLC Separation of Positional Isomers

The distinct physicochemical properties of the meta-isomer (LogP 2.0244) [1] compared to the ortho-isomer can be exploited to develop analytical methods for the separation of positional isomers. In quality control of active pharmaceutical ingredients (APIs), the ability to resolve and quantify regioisomeric impurities is paramount. The 99.7% purity grade of the meta-isomer makes it a suitable reference material for establishing and validating HPLC or UPLC methods aimed at detecting and quantifying specific meta-substituted contaminants in a sample matrix.

Application
Selection Property
Validation Focus
Lipophilicity-driven lead optimization
Meta-substituted logP profile
Cell permeability and target engagement assays
Parallel synthesis building block
Reactive aldehyde handle and high-yield synthesis
Derivatization and library synthesis reproducibility
HPLC positional isomer separation
Distinct retention vs ortho/para isomers
Method validation for regioisomeric purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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